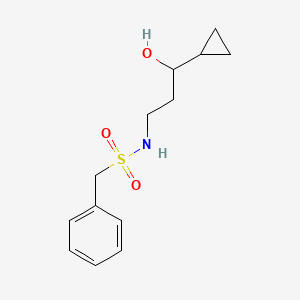
N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C13H19NO3S and its molecular weight is 269.36. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Catalysis
The study of asymmetric cyclopropanations highlights the role of N-(arylsulfonyl)prolinate catalyzed decomposition in synthesizing functionalized cyclopropanes with high enantioselectivity. This process, utilizing cyclic N-(arylsulfonyl)amino acids as ligands, showcases the potential of N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide derivatives in asymmetric synthesis, offering a pathway to synthesize stereochemically complex molecules with potential applications in drug development and synthetic chemistry (Davies et al., 1996).
Annulation Reactions
Lewis acid catalyzed (3 + 2)-annulations of donor-acceptor cyclopropanes, involving compounds like this compound, provide a method for constructing cyclopentene sulfonamides. This process offers a straightforward approach to synthesizing compounds with potential pharmacological activities, showcasing the versatility of sulfonamide derivatives in creating complex molecular architectures (Mackay et al., 2014).
Heterocyclic Chemistry
The synthesis of phenyl 2-aminopyridine-3-sulfonates from phenyl cyanomethanesulfonate demonstrates the utility of this compound in heterocyclic chemistry. This pathway enables the production of compounds with significance in pharmaceutical and medicinal chemistry, highlighting the broad applicability of sulfonamide derivatives in the synthesis of biologically active molecules (Fischer & Troschütz, 2003).
Fungicidal Applications
The design and synthesis of N-substituted phenyl-2-acyloxycyclohexylsulfonamides, with compounds like this compound serving as key intermediates, have led to the discovery of compounds with high fungicidal activity. This research underscores the potential of sulfonamide derivatives in agricultural applications, particularly in developing new fungicides with improved efficacy against various fungal pathogens (Li et al., 2013).
Polymeric Materials
The synthesis of cardo polysulfonates utilizing 1,1-bis (4-hydroxy phenyl) cyclohexane/1,1-bis (3-methyl-4-hydroxy phenyl) cyclohexane, where this compound could potentially serve as a structural analogue, demonstrates the application of sulfonamide derivatives in material science. These polymers, characterized by their solubility, acid and alkali resistance, and moderate biological activity, highlight the role of sulfonamide derivatives in developing new materials with specific properties for various industrial applications (Karia & Parsania, 1999).
Eigenschaften
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c15-13(12-6-7-12)8-9-14-18(16,17)10-11-4-2-1-3-5-11/h1-5,12-15H,6-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCYUWMJJPMUBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNS(=O)(=O)CC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1R,2R)-N-[4-(4-Oxoazetidin-2-yl)oxyphenyl]-2-thiophen-3-ylcyclopropane-1-carboxamide](/img/structure/B2375502.png)
![2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2375504.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2375505.png)
![N-(2-fluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2375506.png)
![4-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2375507.png)

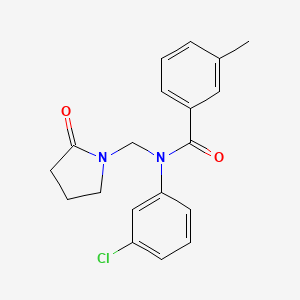
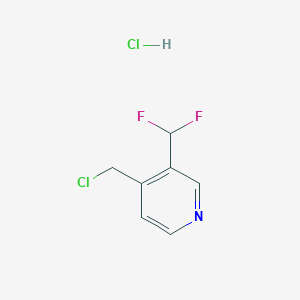
![Ethyl 4-(5-methylfuran-2-yl)-2-[[2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2375513.png)
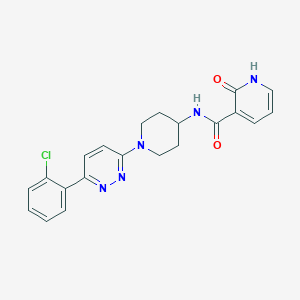
![N-[3-(cyclopentyloxy)phenyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2375516.png)
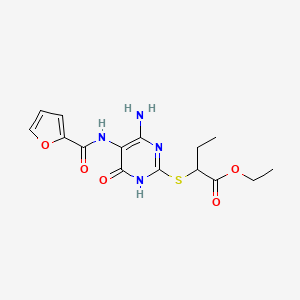
![2-Cyclopentylsulfanyl-1-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2375521.png)

